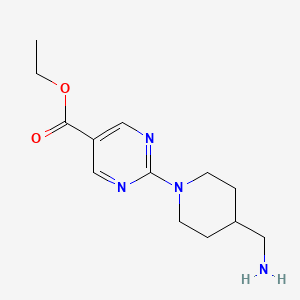

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an aminomethyl group and a pyrimidine ring substituted with an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion of ester to alcohol or reduction of pyrimidine ring.

Substitution: Introduction of various functional groups on the pyrimidine ring.

Aplicaciones Científicas De Investigación

The synthesis of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves several steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Aminomethyl Group : Achieved via reductive amination.

- Formation of the Pyrimidine Ring : Condensation reaction involving amidines and β-dicarbonyl compounds.

- Esterification : Final step to introduce the ethyl ester group using ethanol and an acid catalyst.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

This compound is explored for its pharmacological properties , including:

- Anticancer Activity : Studies indicate its potential to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity against ovarian cancer cells with effective IC50 values .

- Neuropharmacological Effects : It shows promise in influencing neuropharmacological pathways by interacting with neurotransmitter receptors, suggesting applications in treating mood disorders and schizophrenia .

Enzyme Interaction Studies

Research highlights the compound's ability to act as an inhibitor of specific enzymes within the endocannabinoid system, particularly monoacylglycerol lipase (MAGL). The compound exhibits competitive inhibition characteristics, which are essential for modulating endocannabinoid levels critical for physiological processes such as pain regulation .

Case Studies and Research Findings

- Anticancer Study : A study published in MDPI evaluated the anticancer effects of various piperidine derivatives, including this compound. The findings indicated that this compound could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .

- Enzyme Inhibition Research : Another research highlighted its selective inhibition of MAGL compared to other enzymes in the endocannabinoid system, demonstrating an IC50 value significantly lower than many existing inhibitors . This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.

- Neuropharmacological Assessment : In assessments, the compound displayed affinity for serotoninergic and dopaminergic receptors, indicating potential applications in psychiatric disorders while exhibiting a lower likelihood of inducing extrapyramidal symptoms compared to classical antipsychotics .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate can be compared with other piperidine and pyrimidine derivatives:

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine core but differ in functional groups.

Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 5-ethylpyrimidine-2,4-diamine have similar pyrimidine rings but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS Number: 603954-49-0) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a pyrimidine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure

- IUPAC Name : Ethyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate

- Molecular Formula : C13H20N4O2

- Molecular Weight : 264.32 g/mol

- InChI Key : AGQYZUBSUHPUES-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 1.5937 |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The aminomethyl group can form hydrogen bonds and ionic interactions, while the pyrimidine ring participates in π-π stacking interactions. These interactions are crucial for modulating the activity of enzymes or receptors involved in various physiological processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against ovarian cancer cells, with IC50 values indicating effective inhibition of cell viability.

Interaction with Enzymes

The compound has shown promise as an inhibitor of specific enzymes within the endocannabinoid system. For example, it was tested against monoacylglycerol lipase (MAGL), revealing competitive inhibition characteristics similar to other known inhibitors. This suggests that it may play a role in modulating endocannabinoid levels, which are critical in various physiological processes including pain sensation and appetite regulation.

Neuropharmacological Effects

Research indicates that this compound may also interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways. The piperidine component is often associated with compounds that exhibit antipsychotic properties, suggesting further avenues for exploration in psychiatric disorders.

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer effects of various piperidine derivatives, including this compound. The findings indicated that this compound could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin .

Enzyme Inhibition Studies

Another research highlighted its selective inhibition of MAGL compared to other enzymes in the endocannabinoid system, demonstrating an IC50 value significantly lower than many existing inhibitors . This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Neuropharmacological Assessment

In neuropharmacological assessments, the compound displayed affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in treating mood disorders and schizophrenia . Its profile indicates a lower likelihood of inducing extrapyramidal symptoms compared to classical antipsychotics.

Propiedades

IUPAC Name |

ethyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-2-19-12(18)11-8-15-13(16-9-11)17-5-3-10(7-14)4-6-17/h8-10H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQYZUBSUHPUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.